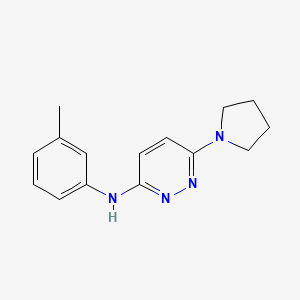![molecular formula C15H22ClN3O B5490288 N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea](/img/structure/B5490288.png)
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea, also known as NPC-15437, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NPC-15437 belongs to the class of urea derivatives and has a molecular weight of 337.88 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea is not fully understood. However, it has been proposed that N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea acts by inhibiting the activity of certain enzymes, such as tyrosine kinases and proteasomes, which are involved in cell growth and survival. N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to induce apoptosis and inhibit cell growth by downregulating the expression of certain genes involved in cell proliferation. In diabetes research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of glucose transporter proteins and enhancing insulin signaling. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to protect against oxidative stress and improve cognitive function by reducing the production of reactive oxygen species and enhancing mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in lab experiments include its synthetic accessibility, high purity, and well-characterized chemical properties. N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea can also be easily modified to generate new derivatives with potentially improved therapeutic properties. However, the limitations of using N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in lab experiments include its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea research. One potential direction is to investigate the therapeutic potential of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea in other diseases, such as cardiovascular diseases and inflammatory disorders. Another potential direction is to develop new derivatives of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea with improved pharmacological properties, such as increased solubility and reduced toxicity. Furthermore, the exact mechanism of action of N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with ethyl carbamate to form N-(4-chlorophenyl) carbamate. The intermediate is then reacted with 1-methyl-4-piperidone to form N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea. The final product can be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to inhibit the growth of breast cancer cells and induce apoptosis. In diabetes research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorder research, N-(4-chlorophenyl)-N'-[2-(1-methyl-4-piperidinyl)ethyl]urea has been shown to protect against oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(1-methylpiperidin-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-19-10-7-12(8-11-19)6-9-17-15(20)18-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMXBYXWVRCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[2-(1-methylpiperidin-4-yl)ethyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[2-(dimethylamino)-2-oxoethyl]amino}-2-oxoethyl)-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5490206.png)
![4-(2-fluoro-5-methylphenoxy)-1-[(methylthio)acetyl]piperidine-4-carboxylic acid](/img/structure/B5490213.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5490218.png)
![N-cyclopropyl-7-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5490221.png)
![methyl 3-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5490225.png)

![N-[(4-fluorophenyl)acetyl]phenylalanine](/img/structure/B5490240.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)benzonitrile](/img/structure/B5490243.png)
![3,4,5-trimethoxy-N-[4-(1-pyrrolidinylmethyl)phenyl]benzamide](/img/structure/B5490251.png)
![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B5490258.png)
![2-(2-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5490265.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5490273.png)

![ethyl 2'-amino-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B5490296.png)